molecular formula C14H17N3O2S B2966433 ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate CAS No. 685121-03-3

ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate

Cat. No.: B2966433
CAS No.: 685121-03-3
M. Wt: 291.37
InChI Key: DFEIHVJJGNYTHR-UHFFFAOYSA-N
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Description

Ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate typically involves the reaction of tryptamine with ethyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to interact with various biological receptors, including serotonin receptors and enzymes involved in inflammation and pain pathways. The compound may exert its effects by modulating these receptors and enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-[2-(1H-Indol-3-yl)ethyl]acrylamide
  • N-[2-(1H-Indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine

Uniqueness

Ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate is unique due to its specific carbamothioyl group, which imparts distinct chemical and biological properties compared to other indole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-19-14(18)17-13(20)15-8-7-10-9-16-12-6-4-3-5-11(10)12/h3-6,9,16H,2,7-8H2,1H3,(H2,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEIHVJJGNYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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